

Physical and chemical properties of 1-(2-Aminophenyl)pyrrolidin-2-one

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Compound of Interest

Compound Name: 1-(2-Aminophenyl)pyrrolidin-2-one

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An In-depth Technical Guide to the Physical and Chemical Properties of **1-(2-Aminophenyl)pyrrolidin-2-one**

Introduction

1-(2-Aminophenyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with an aminophenyl group. This unique architecture, combining a lactam with an aromatic amine, positions it as a valuable and versatile building block in synthetic and medicinal chemistry. The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals due to its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into molecules.^{[1][2]} The presence of a reactive primary amine on the phenyl ring provides a convenient handle for further chemical modification, making **1-(2-Aminophenyl)pyrrolidin-2-one** an attractive starting material for the synthesis of compound libraries aimed at discovering new therapeutic agents.^[3] This guide provides a comprehensive overview of its core properties, analytical profile, reactivity, and handling, tailored for researchers in drug development and chemical sciences.

Section 1: Core Molecular Attributes and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate the conditions required for storage, handling,

and reaction design.

The molecular structure consists of a five-membered lactam (pyrrolidin-2-one) ring where the nitrogen atom is bonded to a benzene ring at position 1, and an amino group is attached to position 2 of the benzene ring.

Table 1: Physical and Chemical Properties of **1-(2-Aminophenyl)pyrrolidin-2-one**

Property	Value	Source(s)
CAS Number	14453-65-7	[4]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O	[4]
Molecular Weight	176.22 g/mol	[4]
Appearance	Solid (form)	[5]
Solubility	Insoluble in water.	[6]
InChI Key	IOMOVAPYJQVJDK-UHFFFAOYSA-N	[5]

Note: Experimental data for properties like melting and boiling points are not consistently reported in publicly available literature. Researchers should perform their own characterization or consult supplier-specific documentation.

Section 2: Spectroscopic and Analytical Profile

A thorough understanding of a molecule's spectroscopic signature is critical for its unambiguous identification and quality control. The expected spectral data for **1-(2-Aminophenyl)pyrrolidin-2-one** are outlined below, based on its functional groups.

Mass Spectrometry (MS)

In an electron ionization mass spectrum (EI-MS), the molecular ion peak (M^+) would be expected at m/z 176.22. Key fragmentation patterns would likely involve the cleavage of the pyrrolidinone ring and the phenyl-nitrogen bond. Common fragments could include ions corresponding to the aminophenyl group and the pyrrolidinone moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum would be characterized by distinct regions. The aromatic protons on the aminophenyl ring would appear as a complex multiplet system between approximately 6.5 and 7.5 ppm. The two methylene groups of the pyrrolidinone ring adjacent to the nitrogen and carbonyl groups would likely resonate as triplets or complex multiplets in the 2.0-4.0 ppm range. The protons of the primary amine ($-\text{NH}_2$) would typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
- ^{13}C NMR: The carbonyl carbon of the lactam would be the most downfield signal, expected around 175 ppm. The aromatic carbons would appear in the 115-150 ppm range. The aliphatic carbons of the pyrrolidinone ring would be found in the upfield region, typically between 20-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups.^{[7][8]}

- N-H Stretching: Two distinct sharp bands are expected in the $3300\text{-}3500\text{ cm}^{-1}$ region, characteristic of the symmetric and asymmetric stretching of the primary amine ($-\text{NH}_2$).
- C=O Stretching: A strong, sharp absorption band corresponding to the lactam carbonyl group should appear around $1680\text{-}1700\text{ cm}^{-1}$.
- C-N Stretching: Bands associated with the aryl-amine and lactam C-N bonds would be observed in the $1250\text{-}1350\text{ cm}^{-1}$ region.
- Aromatic C-H and C=C: Aromatic C-H stretching will be seen just above 3000 cm^{-1} , while aromatic C=C ring stretching absorptions appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Section 3: Chemical Properties and Reactivity

The synthetic utility of **1-(2-Aminophenyl)pyrrolidin-2-one** is derived from the distinct reactivity of its two primary functional domains: the aromatic amine and the lactam ring.

Reactivity of the Aromatic Amine

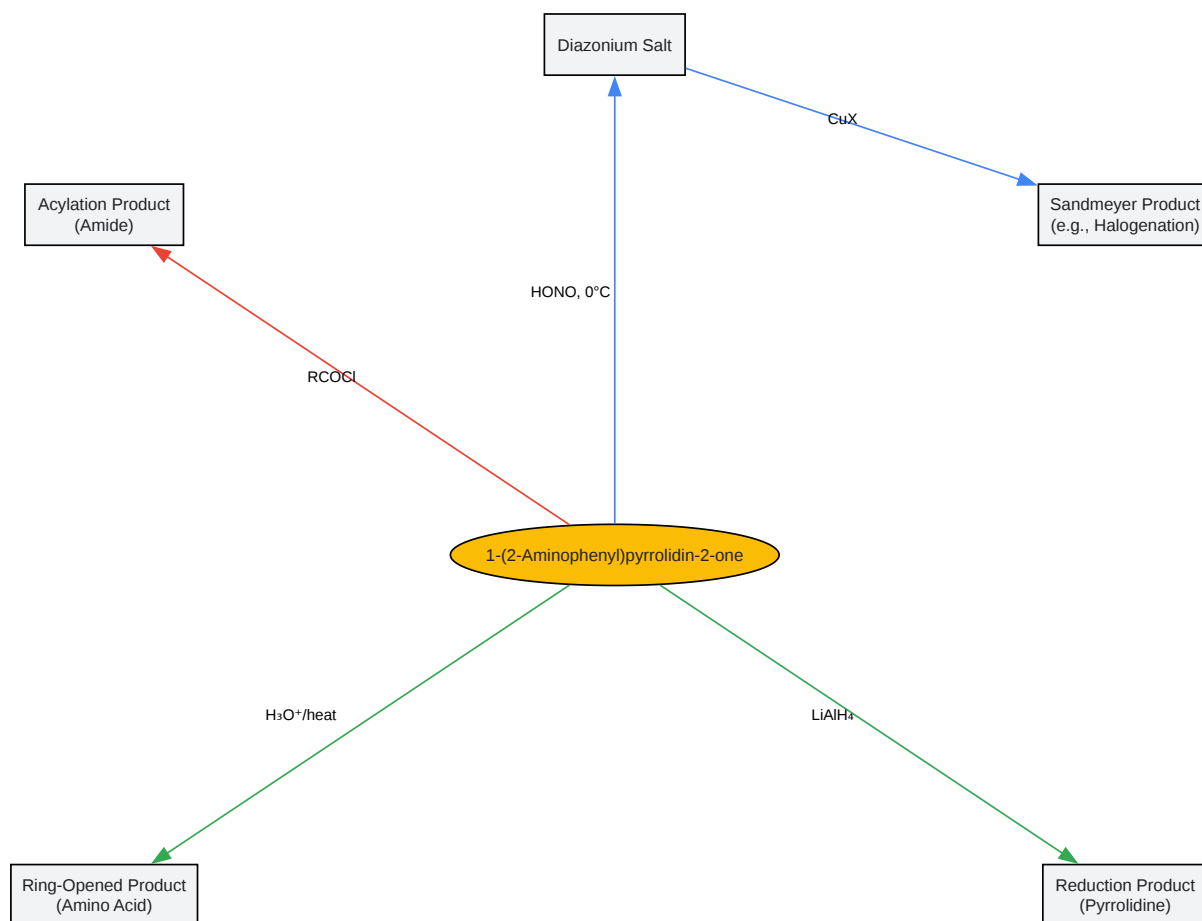
The ortho-amino group on the phenyl ring behaves as a typical aniline. This site is a nucleophilic center and a base, allowing for a wide range of chemical transformations:

- **Acylation/Sulfonylation:** The amine readily reacts with acid chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy for introducing diverse functional groups.
- **Alkylation:** The nitrogen can be alkylated, though selectivity between mono- and di-alkylation can be a challenge.
- **Diazotization:** Reaction with nitrous acid (HONO) at low temperatures would convert the primary amine into a diazonium salt. This intermediate is highly versatile and can be substituted with various nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions.
- **Cyclization Reactions:** The ortho-positioning of the amine relative to the pyrrolidinone substituent makes it a prime candidate for cyclization reactions to form fused heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines.^[6]

Reactivity of the Lactam Ring

The five-membered pyrrolidinone ring is a cyclic amide and is generally stable under neutral conditions.

- **Hydrolysis:** The lactam can be hydrolyzed to the corresponding amino acid derivative under harsh acidic or basic conditions, breaking the ring.
- **Reduction:** The carbonyl group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH_4) to yield the corresponding 1-(2-aminophenyl)pyrrolidine.



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Caption: Reactivity map of **1-(2-Aminophenyl)pyrrolidin-2-one**.

Section 4: Experimental Protocol: GC-MS Analysis

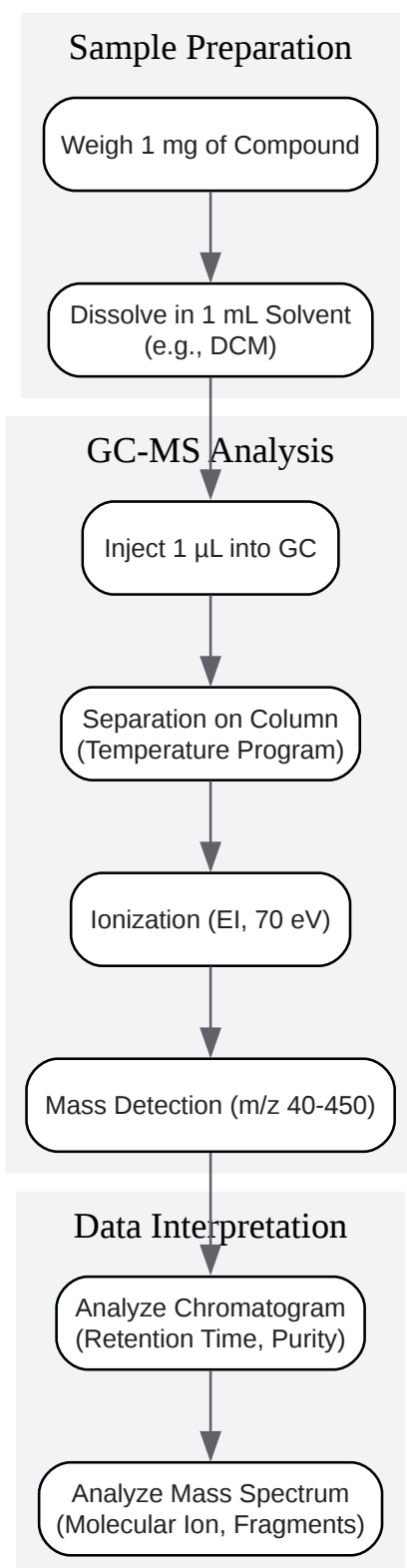
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for confirming the identity and purity of volatile and semi-volatile organic compounds.

Objective: To confirm the molecular weight and obtain a fragmentation pattern for **1-(2-Aminophenyl)pyrrolidin-2-one**.

Methodology:

- Sample Preparation:
 - Rationale: Proper dissolution ensures a homogenous sample suitable for injection.
 - Protocol: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a clean glass vial. Vortex to ensure complete dissolution.
- Instrumentation (Example setup):[\[9\]](#)
 - Rationale: A standard non-polar column like an Rxi®-5Sil MS is chosen for its versatility with a wide range of organic molecules.
 - Instrument: Thermo Trace Ultra chromatograph coupled to a Thermo DSQ mass spectrometer (or equivalent).
 - Column: Rxi®-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.
 - Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.
- GC Conditions:
 - Rationale: The temperature program is designed to ensure the compound elutes as a sharp peak without thermal degradation.
 - Injector Temperature: 260 °C.
 - Injection Volume: 1 µL, splitless mode.
 - Oven Program:

- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: Increase at 20 °C/min to 280 °C.
- Hold: Hold at 280 °C for 5 minutes.
- MS Conditions:
 - Rationale: Standard EI conditions are used to generate reproducible fragmentation patterns for library matching and structural elucidation.
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - MS Transfer Line Temperature: 280 °C.
 - Ion Source Temperature: 250 °C.
 - Scan Range: m/z 40-450.
- Data Analysis:
 - Rationale: Analysis confirms identity and purity.
 - Protocol: Integrate the total ion chromatogram (TIC) to determine the retention time and peak purity. Analyze the mass spectrum of the main peak, identifying the molecular ion (M^+) at m/z 176 and evaluating the fragmentation pattern against the expected structure.



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Caption: Workflow for GC-MS analysis of **1-(2-Aminophenyl)pyrrolidin-2-one**.

Section 5: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related pyrrolidinone and aniline derivatives suggest the following precautions.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[\[12\]](#)
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[\[14\]](#) Avoid contact with skin and eyes. Wash hands thoroughly after handling.[\[10\]](#) Keep away from heat, sparks, and open flames.[\[11\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[14\]](#) Store away from incompatible materials such as strong oxidizing agents.[\[13\]](#)
- First Aid:
 - Skin Contact: Wash off immediately with plenty of water.[\[12\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[10\]](#)
 - Inhalation: Remove person to fresh air and keep comfortable for breathing.[\[14\]](#)
 - Ingestion: Rinse mouth. Do NOT induce vomiting.[\[12\]](#) In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

Section 6: Applications in Research and Drug Development

The pyrrolidinone nucleus is a cornerstone of modern medicinal chemistry.[\[15\]](#) Its rigid, five-membered ring structure is adept at orienting substituents into three-dimensional space, which is crucial for specific interactions with biological targets like enzymes and receptors.[\[2\]](#)

1-(2-Aminophenyl)pyrrolidin-2-one serves as an ideal scaffold for several reasons:

- **Vector for Diversity:** The primary amine is a versatile functional handle. It allows for the attachment of a wide array of side chains and functional groups via robust amide bond formation, enabling the rapid generation of large compound libraries for high-throughput screening.
- **Privileged Scaffold:** The pyrrolidine core itself is a well-established pharmacophore. Its inclusion can enhance solubility, metabolic stability, and cell permeability.
- **Bioisosteric Replacement:** The pyrrolidinone moiety can act as a bioisostere for other chemical groups, helping to fine-tune the physicochemical properties of a lead compound.

This compound is therefore not just a chemical reagent, but a strategic starting point for programs targeting a wide range of diseases, from central nervous system disorders to oncology.^{[2][15]}

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